molecular formula C13H22N2O2S B1424684 N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine CAS No. 1219957-17-1

N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine

Cat. No. B1424684
CAS RN: 1219957-17-1
M. Wt: 270.39 g/mol
InChI Key: MFUWLWBCLNWSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (BEMSB) is an organic compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BEMSB has been used as a building block in the synthesis of several important drugs, such as amlodipine, a calcium channel blocker used to treat high blood pressure, and fenofibrate, a lipid-lowering agent. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of polymers and other industrial chemicals.

Scientific Research Applications

  • Antioxidant Capacity Assays and Reaction Pathways : A study on the ABTS/PP decolorization assay, a method used to measure the antioxidant capacity of compounds, discusses the reaction pathways involved in these assays, including the formation of coupling adducts with antioxidants. This is relevant for understanding the chemical interactions and potential antioxidant applications of complex compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Ilyasov et al., 2020).

  • Human Urinary Carcinogen Metabolites : Research on the measurement of human urinary carcinogen metabolites provides insight into how compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine might be metabolized and measured in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological impacts (Hecht, 2002).

  • Occurrence and Fate of Parabens in Aquatic Environments : A review on parabens, which are esters of para-hydroxybenzoic acid, sheds light on the environmental behavior of synthetic compounds, including their degradation, persistence, and potential endocrine-disrupting effects. This information could be extrapolated to understand the environmental fate of N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Haman et al., 2015).

  • Synthetic Aspects of Benzodiazepines : Benzodiazepines are significant in medicinal chemistry, and a review on their synthetic aspects using o-phenylenediamine as a precursor provides insights into the synthesis and potential applications of complex compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Teli et al., 2023).

  • Effects of Ethyl Methanesulfonate : A review of ethyl methanesulfonate, a monofunctional ethylating agent, provides insights into its mutagenic and carcinogenic effects, and the mechanisms involved in DNA alkylation. Understanding the effects of such compounds can inform the safety and handling of chemically similar compounds (Sega, 1984).

properties

IUPAC Name

1-N-butyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-4-6-9-15(3)11-7-8-13(12(14)10-11)18(16,17)5-2/h7-8,10H,4-6,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWLWBCLNWSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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